molecular formula C10H18ClN B2874170 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride CAS No. 1955524-17-0

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride

Cat. No.: B2874170
CAS No.: 1955524-17-0
M. Wt: 187.71
InChI Key: CNXIQPOYRLMTNC-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride is a synthetically valuable spirocyclic compound featuring a fused bicyclic structure with nitrogen and carbon rings meeting at a single carbon atom. This unique architecture makes it a high-value chemical building block in pharmaceutical research and development, particularly for creating novel three-dimensional structures in medicinal chemistry campaigns. The spiro[3.4]octane core provides significant vector diversity for exploring structure-activity relationships. Compounds based on the 2-azaspiro[3.4]octane scaffold have demonstrated substantial research utility across multiple therapeutic areas. Recent studies highlight derivatives of similar scaffolds acting as potent sigma-1 receptor (σ1R) antagonists, which have shown promise in enhancing the antinociceptive effect of morphine and rescuing morphine-induced analgesic tolerance in preclinical models . This positions such spirocyclic frameworks as promising starting points for developing novel therapeutics for pain management. Additionally, azaspiro scaffolds of similar dimensions are investigated as key components in developing inhibitors for various biological targets, including phosphodiesterase type-IV (PDE4) for inflammatory conditions like asthma, COPD, and rheumatoid arthritis , and as melanocortin-4 receptor (MC4R) antagonists for potential applications in weight regulation and treating conditions like cachexia . The structural motif is also explored in muscarinic receptor agonists for central nervous system disorders such as Alzheimer's disease and schizophrenia . This product is intended for research purposes as a chemical intermediate or synthetic precursor. Researchers can utilize this compound to develop novel chemical entities for hit-to-lead optimization, exploring new chemical space in drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.4]oct-6-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-8(2)9-10(7-11-9)5-3-4-6-10;/h3-4,8-9,11H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXIQPOYRLMTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC=CC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable azaspiro precursor with isopropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride with analogous spirocyclic and azaspiro compounds, focusing on structural features, commercial availability, and functional properties.

Spirocyclic Azaspiro Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Purity Price (50 mg) Key Differences Reference
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene HCl Likely C₁₀H₁₇ClN ~190–210 (estimated) Isopropyl, spiro[3.4]oct-6-ene 95% €513.00 Unique isopropyl substituent
2-Azaspiro[3.4]oct-6-ene hydrochloride C₇H₁₁ClN 159.62 No isopropyl substituent N/A Inquire Simpler structure; lower molecular weight
7-Thia-1-azaspiro[4.4]nonane-2,4-dione C₇H₉NO₂S 187.22 Sulfur atom, spiro[4.4]nonane 95% €529.00 Thia substitution; larger spiro system
2-Azaspiro[3.4]octane-1-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 Carboxylic acid substituent N/A Pricing N/A Functional carboxyl group enhances polarity

Key Findings :

  • Spiro Ring Size: The spiro[3.4] system confers distinct conformational constraints compared to larger systems (e.g., spiro[4.4] in 7-Thia-1-azaspiro[4.4]nonane-2,4-dione), influencing binding affinity and metabolic stability .
  • Functional Groups : Carboxylic acid derivatives (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid HCl) exhibit higher polarity, favoring aqueous solubility but reducing bioavailability in hydrophobic environments .
Substituted Azaspiro Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
rac-tert-butyl N-[(6R,7R)-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-yl]carbamate HCl C₁₅H₂₉ClN₂O₃ 320.86 Hydroxyl, tert-butyl carbamate Enhanced hydrogen bonding capability
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride C₁₁H₂₄Cl₂N₂O 291.15 Ethyl, amino, dihydrochloride Dual charges for improved solubility

Key Findings :

  • Hydrophilic Modifications: Hydroxyl and amino substituents (e.g., in rac-tert-butyl derivatives) enhance solubility and enable hydrogen bonding, critical for target engagement in aqueous environments .

Biological Activity

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride, identified by CAS number 1955524-17-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on diverse research findings.

  • Molecular Formula : C₁₀H₁₈ClN
  • Molecular Weight : 187.71 g/mol
  • CAS Number : 1955524-17-0

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure, which is crucial for its biological activity. The specific synthetic pathways can vary and often involve the use of various reagents and solvents to achieve the desired purity and yield.

Enzyme Inhibition

Research has indicated that compounds with similar spiro structures exhibit significant inhibitory activity against various enzymes, particularly those involved in steroid metabolism. For instance, derivatives of thiazolones containing spiro systems have shown considerable inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2, which play critical roles in glucocorticoid metabolism.

Compound% Inhibition of 11β-HSD1 at 10 µM% Inhibition of 11β-HSD2 at 10 µM
Spiro derivative54.53%17.35%
Ethyl group variantN/A47.08%
n-Propyl group variantN/A54.59%

These findings suggest that similar compounds may also exhibit promising inhibitory effects on these enzymes, potentially impacting tumor growth and progression due to their role in regulating cortisol levels .

Antitumor Activity

The potential antitumor activity of spirocyclic compounds has been supported by studies indicating that inhibition of 11β-HSD enzymes can enhance the antiproliferative effects of glucocorticoids in cancer cells. For example, in colorectal cancer models, inhibition of COX-2 dependent pathways has been linked to reduced tumor growth and metastasis .

Antiviral and Antibacterial Properties

In addition to antitumor activity, compounds similar to this compound have exhibited antiviral and antibacterial properties in vitro. The mechanisms underlying these effects are still under investigation but may involve interference with viral replication or bacterial growth pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of spirocyclic compounds:

  • Case Study on Cancer Treatment : A study demonstrated that a spiro compound significantly inhibited tumor growth in mouse models when combined with glucocorticoid therapy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
  • Antiviral Activity Assessment : Another investigation into a related spiro compound showed promising results against viral pathogens in cell cultures, indicating potential for development as antiviral agents.

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